5-acetamidobenzene-1,3-dicarboxamide
Description
Properties
IUPAC Name |
5-acetamidobenzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-5(14)13-8-3-6(9(11)15)2-7(4-8)10(12)16/h2-4H,1H3,(H2,11,15)(H2,12,16)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKLVEFKHPBJDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetamidobenzene-1,3-dicarboxamide typically involves the reaction of 5-aminoisophthalic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Material: 5-aminoisophthalic acid.
Reagent: Acetic anhydride.
Reaction Conditions: The reaction is conducted at elevated temperatures, typically around 100°C, in the presence of a suitable solvent such as dimethylformamide (DMF).
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the purity of 5-aminoisophthalic acid and acetic anhydride.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, solvent, and reaction time to maximize yield.
Product Purification: Utilizing techniques such as crystallization, filtration, and drying to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-acetamidobenzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide groups to amine groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 5-acetamidobenzene-1,3-dicarboxylic acid.
Reduction: Formation of 5-acetamidobenzene-1,3-diamine.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Medicinal Applications
5-Acetamidobenzene-1,3-dicarboxamide has been explored for its potential therapeutic uses, particularly in the development of pharmaceuticals. Its structural characteristics allow it to act as a versatile building block in drug synthesis.
Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties. A study demonstrated that modifications to the amide group can enhance cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in tumor cells .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies have indicated that derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .
Applications in Materials Science
In addition to its medicinal applications, this compound is utilized in materials science due to its ability to form stable polymers and complexes.
Polymer Synthesis
The compound serves as a precursor for synthesizing various polymers with specific thermal and mechanical properties. It can be polymerized to form materials that exhibit enhanced durability and resistance to environmental factors .
Coatings and Adhesives
Due to its chemical stability, this compound is incorporated into coatings and adhesives. These formulations benefit from improved adhesion properties and resistance to chemical degradation .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of synthesized derivatives of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with some derivatives exhibiting IC50 values lower than those of established chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain modifications increased efficacy significantly compared to standard antibiotics, suggesting potential for new therapeutic agents .
Mechanism of Action
The mechanism of action of 5-acetamidobenzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic reactions. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Physicochemical Properties
Q & A
Q. What green chemistry methodologies apply to large-scale synthesis of this compound?
- Methodological Answer :
- Solvent Selection : Replace DMF with Cyrene™ (dihydrolevoglucosenone) or 2-MeTHF.
- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles for Suzuki-Miyaura couplings.
- Waste Minimization : Use membrane separation (e.g., nanofiltration) to recover unreacted precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
